molecular formula CH8N6 B12136214 1,2,3-Triaminoguanidine CAS No. 2203-24-9

1,2,3-Triaminoguanidine

Katalognummer: B12136214
CAS-Nummer: 2203-24-9
Molekulargewicht: 104.12 g/mol
InChI-Schlüssel: RTZLPSUDDQWQGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

1,2,3-Triaminoguanidine can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with guanidine salts, such as guanidine nitrate or guanidine hydrochloride . The reaction typically occurs in an aqueous solution, and the product is isolated by precipitation and filtration. Another method involves the use of calcium cyanamide and hydrazine nitrate, which are heated together to form the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Wirkmechanismus

The mechanism of action of 1,2,3-Triaminoguanidine involves its ability to form stable coordination compounds with metals. The compound’s three amino groups provide multiple binding sites for metal ions, allowing it to form complex structures . These coordination compounds can exhibit unique properties, such as enhanced stability and reactivity, making them useful in various applications. The molecular targets and pathways involved in these interactions depend on the specific metal ions and ligands used in the coordination process .

Vergleich Mit ähnlichen Verbindungen

1,2,3-Triaminoguanidine can be compared to other similar compounds, such as triaminoguanidinium salts and triazoles . While triaminoguanidinium salts share a similar guanidine core, they differ in their coordination chemistry and reactivity. Triazoles, on the other hand, are cyclic compounds with a different nitrogen arrangement, leading to distinct chemical properties and applications. The uniqueness of this compound lies in its ability to form stable coordination compounds with metals, making it a valuable building block for the synthesis of various derivatives and coordination complexes .

Eigenschaften

CAS-Nummer

2203-24-9

Molekularformel

CH8N6

Molekulargewicht

104.12 g/mol

IUPAC-Name

1,2,3-triaminoguanidine

InChI

InChI=1S/CH8N6/c2-5-1(6-3)7-4/h2-4H2,(H2,5,6,7)

InChI-Schlüssel

RTZLPSUDDQWQGE-UHFFFAOYSA-N

Kanonische SMILES

C(=NN)(NN)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.